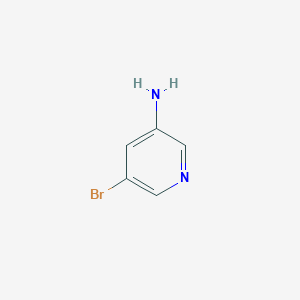

3-Amino-5-bromopyridine

Vue d'ensemble

Description

Synthesis Analysis

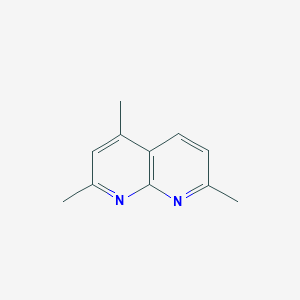

The synthesis of 3-Amino-5-bromopyridine and its derivatives involves multiple steps, including bromination, amination, and sometimes palladium-catalyzed reactions. One study demonstrates the synthesis of 3-Amino-5-bromo-2-iodopyridine through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in acetic acid, highlighting the chemical versatility of the compound (Bunker et al., 2008). Another approach for synthesizing derivatives involves the direct bromination of 2,2′-bipyridine, illustrating the compound's role in forming structurally complex molecules (Romero & Ziessel, 1995).

Molecular Structure Analysis

Studies on the molecular structure of 3-Amino-5-bromopyridine derivatives utilize quantum mechanical and spectroscopic methods. For example, research on 2-Amino-3-bromo-5-nitropyridine provides insights into the molecular equilibrium geometry, vibrational frequencies, and electronic characteristics through DFT/B3LYP calculations, comparing theoretical data with experimental FT-IR and FT-Raman spectral data (Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

3-Amino-5-bromopyridine participates in various chemical reactions, including palladium-catalyzed amination, to produce compounds like 2-amino-5-[18F]fluoropyridines. This showcases its utility in synthesizing labeled molecules for imaging studies (Pauton et al., 2019). Another study highlights its role in generating BAZ2B bromodomain ligands, underlining the compound's significance in medicinal chemistry (Marchand, Lolli, & Caflisch, 2016).

Physical Properties Analysis

The physical properties of 3-Amino-5-bromopyridine derivatives, such as 3-and 4-amino-2-bromopyridine, have been explored through experimental and theoretical studies. These studies provide detailed insights into optimized geometries, vibrational frequencies, and electronic structures, facilitating a deeper understanding of the compound's characteristics (Kandasamy & Velraj, 2012).

Chemical Properties Analysis

Electrochemical carboxylation in ionic liquids presents a novel method for modifying 3-Amino-5-bromopyridine, converting it to 6-aminonicotinic acid with CO2. This process demonstrates the compound's reactivity and potential for creating value-added products in a sustainable manner (Feng, Huang, Liu, & Wang, 2010).

Applications De Recherche Scientifique

Catalyzed Amination : 3-Amino-5-bromopyridine is used in catalyzed amination reactions. For instance, Ji, Li, and Bunnelle (2003) demonstrated that a palladium-Xantphos complex can catalyze the amination of polyhalopyridines to produce amino-pyridine derivatives with high yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Crystal Structure Analysis : Bunker et al. (2008) studied the crystal structure of 3-amino-5-bromopyridine derivatives, revealing insights into intermolecular hydrogen bonds (K. D. Bunker et al., 2008).

Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, presenting a novel procedure for synthesizing 6-aminonicotinic acid (Q. Feng, Ke‐long Huang, Suqin Liu, & X. Wang, 2010).

Halogen Atom Migration : Hertog and Schogt (2010) explored the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, providing insight into the chemical behavior of such compounds (H. J. Hertog & J. C. Schogt, 2010).

Molecular Structure and Vibrational Spectra : Kandasamy and Velraj (2012) conducted a detailed study on the molecular structure and vibrational spectra of 3-amino-2-bromopyridine using density functional methods (M. Kandasamy & G. Velraj, 2012).

Electrocatalytic Synthesis : Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes, demonstrating the potential of 2-amino-5-bromopyridine in electrosynthesis (A. Gennaro, C. Sánchez-Sánchez, A. Isse, & V. Montiel, 2004).

Synthesis of Pyrazolones : Zwart and Wibaut (2010) described the synthesis of pyrazolones from 3-amino-5-bromopyridine, contributing to the development of new organic compounds (C. Zwart & J. Wibaut, 2010).

Copper Catalysis in Amination : Lang et al. (2001) discussed the use of copper catalysis in the amination of aryl halides, including bromopyridines (F. Lang, D. Zewge, I. Houpis, & P. VolanteRalph, 2001).

Regioregulated Syntheses of Poly(aminopyridine)s : Kuwabara et al. (2009) synthesized regioregulated poly(aminopyridine)s using a Pd-catalyzed CN coupling reaction, highlighting the reactivity differences between 5-amino-2-bromopyridine and 2-amino-5-bromopyridine (J. Kuwabara, H. Mori, Takuya Teratani, M. Akita, & T. Kanbara, 2009).

Mécanisme D'action

Target of Action

It’s known that this compound can affect the respiratory system .

Mode of Action

Similar compounds like 3-amino-6-bromopyridine have been reported to undergo polymerization via buchwald–hartwig amination .

Biochemical Pathways

3-Amino-5-bromopyridine may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Result of Action

It’s known that the compound can affect the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-bromopyridine. For instance, thermal decomposition can lead to the release of irritating gases and vapors

It’s important to note that this compound should be handled with care due to its potential effects on the respiratory system .

Safety and Hazards

Orientations Futures

While specific future directions for 3-Amino-5-bromopyridine are not explicitly mentioned in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

5-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQXGHBCDCOOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355834 | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromopyridine | |

CAS RN |

13535-01-8 | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

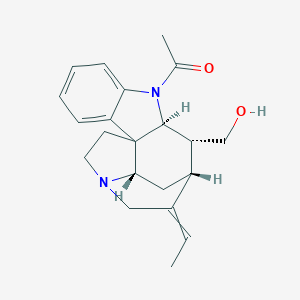

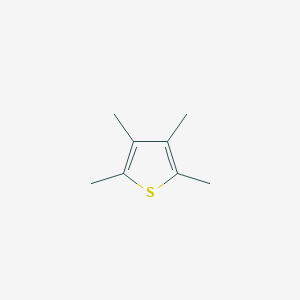

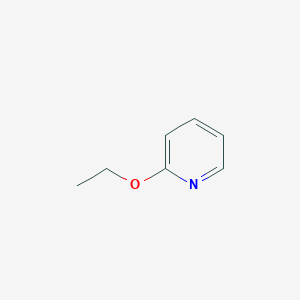

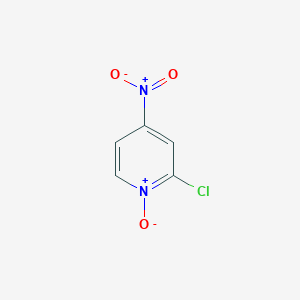

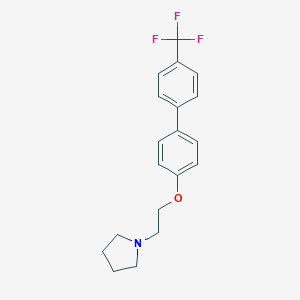

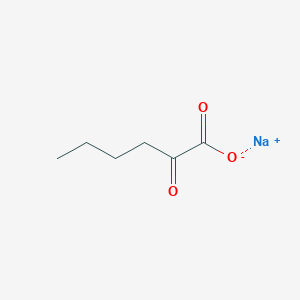

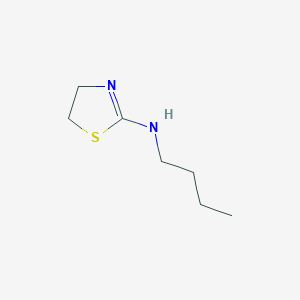

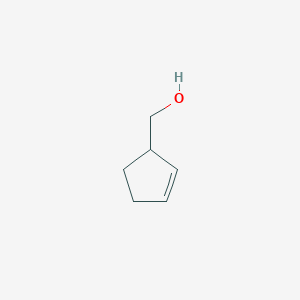

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic applications of 3-Amino-5-bromopyridine?

A: 3-Amino-5-bromopyridine serves as a versatile building block in organic synthesis. It can be transformed into various substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize (3-pyridyl)-pyrazolones [] and 3-amino-5-bromopyridine-2-formamide (ABF), a crucial component for enhancing the efficiency of inverted inorganic perovskite solar cells []. Moreover, researchers have utilized 3-amino-5-bromopyridine in the synthesis of the fungicide Denmert (S-n-butyl S'-p-tert-butylbenzyl N-3-pyridyl-(5-3H)-dithiocarbonimidate) [].

Q2: Can you describe a method for radiolabeling 3-Amino-5-bromopyridine?

A: Researchers successfully labeled 3-Amino-5-bromopyridine with tritium (3H) at the C-5 position []. This involved catalytic hydrogenolysis using tritium gas, palladium on charcoal as a catalyst, and triethylamine to neutralize the generated hydrogen bromide. The reaction was conducted in dioxane at room temperature, achieving a 33% yield of 3-aminopyridine-5-3H with a specific activity of 222 mCi/mmol [].

Q3: What is known about the crystal structure of derivatives of 3-Amino-5-bromopyridine?

A: The crystal structure of 3-amino-5-bromo-2-iodopyridine, a derivative of 3-Amino-5-bromopyridine, reveals that the molecule features weak intermolecular N—H⋯N hydrogen bonds. These interactions link the molecules into chains along the z axis of the crystal lattice []. This structural information provides insights into the potential solid-state packing and intermolecular interactions of 3-Amino-5-bromopyridine derivatives.

Q4: Are there alternative synthetic routes to access 3-Amino-5-bromopyridine derivatives?

A: Yes, researchers have explored alternative synthetic strategies for 3-Amino-5-bromopyridine derivatives. For instance, a facile and efficient method utilizing microwave irradiation has been reported for the synthesis of 3‐Amino‐5‐bromopyridine derivatives from commercially available starting materials [, ]. This approach offers advantages like shorter reaction times and potentially improved yields compared to conventional methods.

Q5: Has 3-Amino-5-bromopyridine been used in the synthesis of heterocyclic compounds other than pyridines?

A: Yes, 3-Amino-5-bromopyridine acts as a precursor for the synthesis of naphthyridine derivatives. Specifically, it reacts with 2-hydroxy-1,5-naphthyridine through the Skraup synthesis to yield the corresponding bromo-1,5-naphthyridine isomer []. This highlights the utility of 3-Amino-5-bromopyridine in constructing diverse heterocyclic systems beyond pyridines, expanding its applications in medicinal chemistry and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.